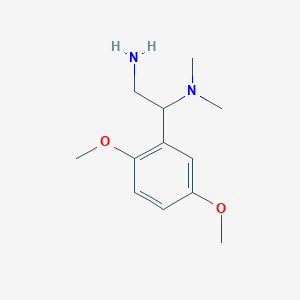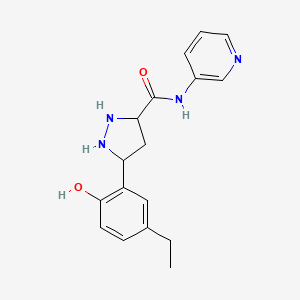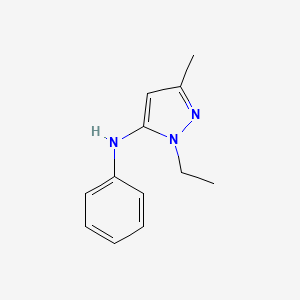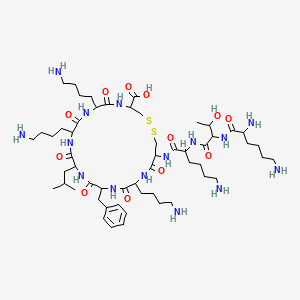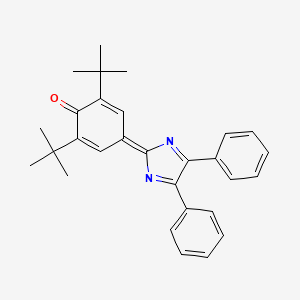
2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone is a complex organic compound with the molecular formula C29H30N2O and a molecular weight of 422.56 g/mol . This compound is known for its unique structure, which includes a cyclohexa-2,5-dienone core substituted with tert-butyl groups and a diphenylimidazole moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone involves multiple steps. One common method includes the reaction of 2,6-di-tert-butylphenol with 4,5-diphenylimidazole under specific conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like lithium aluminum hydride (LiAlH4) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-di-tert-butyl-4-hydroxybenzaldehyde: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone is unique due to its combination of a cyclohexa-2,5-dienone core with a diphenylimidazole moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C29H30N2O |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(4,5-diphenylimidazol-2-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C29H30N2O/c1-28(2,3)22-17-21(18-23(26(22)32)29(4,5)6)27-30-24(19-13-9-7-10-14-19)25(31-27)20-15-11-8-12-16-20/h7-18H,1-6H3 |
Clé InChI |
DRNFULQCFUJTEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C2N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C=C(C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


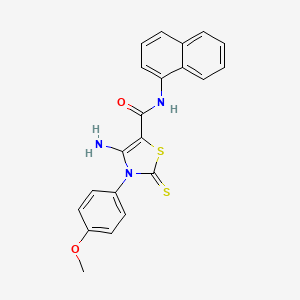

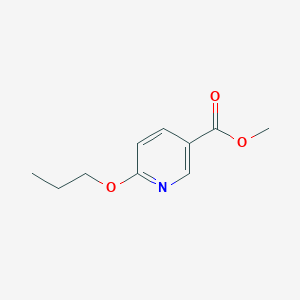
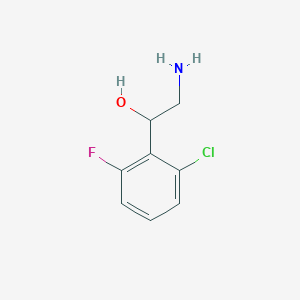
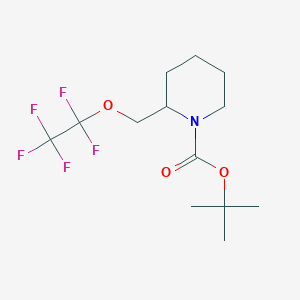
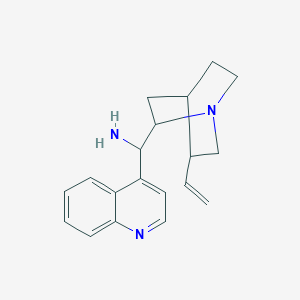
![1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide](/img/structure/B15095618.png)
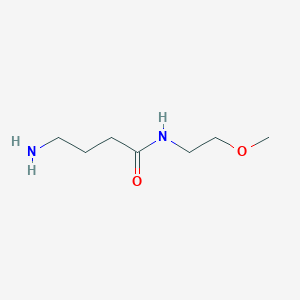
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B15095631.png)
